1,1-Dibromopinacolone

Description

The exact mass of the compound 2-Butanone, 1,1-dibromo-3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dibromopinacolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibromopinacolone including the price, delivery time, and more detailed information at info@benchchem.com.

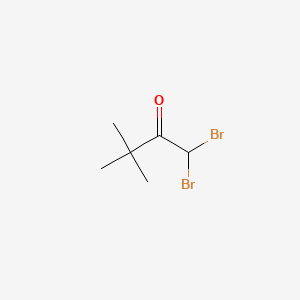

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPDATICDHNWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184353 | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30263-65-1 | |

| Record name | 1,1-Dibromo-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30263-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030263651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30263-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 1,1-dibromo-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-3,3-dimethyl-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY7HSZ683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Utility of α,α-Dihaloketones in Modern Synthesis

An In-depth Technical Guide to 1,1-Dibromopinacolone: Structure, Properties, and Synthetic Applications

1,1-Dibromopinacolone, systematically named 1,1-Dibromo-3,3-dimethyl-2-butanone, is an α,α-dihalogenated ketone. While its monobrominated counterpart, 1-bromopinacolone, is a well-documented intermediate for producing triazole-based compounds with diverse biological activities, the dibromo derivative serves as a potent and versatile building block for more complex molecular architectures.[1][2] The presence of two bromine atoms on the α-carbon dramatically influences the compound's electrophilicity and reactivity, making it a valuable synthon for constructing highly functionalized molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structural characteristics, predicted spectroscopic profile, a reliable synthetic protocol, and its potential applications in organic synthesis.

Part 1: Molecular Structure and Physicochemical Properties

The structure of 1,1-Dibromopinacolone is characterized by a sterically demanding tert-butyl group adjacent to a carbonyl, which in turn is flanked by a dibromomethyl group. This arrangement dictates its chemical behavior, with the bulky tert-butyl group providing steric hindrance that can be exploited for regioselective reactions.

Caption: Molecular structure of 1,1-Dibromopinacolone.

The key physicochemical properties of 1,1-Dibromopinacolone are summarized below. It is important to note that while some properties like molecular weight are exact, others are estimated based on analogous structures due to limited specific experimental data in public literature.

| Property | Value | Source |

| IUPAC Name | 1,1-Dibromo-3,3-dimethyl-2-butanone | - |

| Molecular Formula | C₆H₁₀Br₂O | - |

| Molecular Weight | 257.95 g/mol | - |

| CAS Number | Not assigned; Precursor 1-Bromopinacolone is 5469-26-1 | [3] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from analogs[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents | Inferred from analogs[2] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Direct spectroscopic data for 1,1-Dibromopinacolone is not widely published. However, a detailed and reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with similar structures like 1,1-Dibromo-2-propanone and 1-bromopinacolone.[4]

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~6.2-6.5 ppm (singlet, 1H, -CHBr₂)δ ~1.3 ppm (singlet, 9H, -C(CH₃)₃) | The methine proton is significantly deshielded by two electron-withdrawing bromine atoms. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet, typical for this group.[5] |

| ¹³C NMR | δ ~195-200 ppm (C=O)δ ~45-50 ppm (-C (CH₃)₃)δ ~35-40 ppm (-C HBr₂)δ ~25-30 ppm (-C(C H₃)₃) | The carbonyl carbon appears in the typical downfield region for ketones. The chemical shifts of the aliphatic carbons are influenced by the proximity of electronegative atoms (O and Br). |

| IR Spectroscopy | ~1715-1730 cm⁻¹ (strong, sharp)~2970-2870 cm⁻¹ (medium)~550-650 cm⁻¹ (strong) | A strong absorption for the C=O stretch is expected.[6] C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.[7] The C-Br stretching vibration is found in the fingerprint region.[8] |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic triplet of peaks at m/z 256, 258, and 260 in a ~1:2:1 ratio.Key Fragments: m/z 177/179 (loss of Br), m/z 201/203/205 (loss of t-butyl), m/z 57 (t-butyl cation). | The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a distinctive M, M+2, M+4 pattern for dibrominated compounds.[9] Fragmentation is expected to occur via cleavage of the C-Br bond and α-cleavage adjacent to the carbonyl group. |

Part 3: Synthesis Pathway and Experimental Protocol

1,1-Dibromopinacolone is most logically and efficiently synthesized via the direct α-bromination of pinacolone (3,3-dimethyl-2-butanone). This reaction proceeds under acidic conditions, where the enol form of the ketone attacks molecular bromine. The introduction of the first bromine atom deactivates the molecule slightly, but the reaction can be driven to completion to yield the dibrominated product.

Caption: General workflow for the synthesis of 1,1-Dibromopinacolone.

Protocol: Synthesis of 1,1-Dibromopinacolone

This protocol is based on established methods for the α-halogenation of ketones.[10]

Materials:

-

Pinacolone (1.0 eq)

-

Bromine (2.1 eq)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane for extraction

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve pinacolone (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (2.1 eq) dropwise from the dropping funnel over 30-60 minutes. The causality here is crucial: slow, controlled addition prevents a runaway reaction and minimizes the formation of over-brominated byproducts. The acetic acid serves as both a solvent and a catalyst to promote enolization.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the intermediate 1-bromopinacolone.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold solution of 10% sodium thiosulfate. Stir until the red-brown color of excess bromine disappears. This step is a self-validating control; the persistence of color would indicate insufficient quenching agent.

-

Extraction and Wash: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1-Dibromopinacolone.

Part 4: Reactivity and Synthetic Utility

1,1-Dibromopinacolone is a powerful electrophile. Its primary utility in drug development and organic synthesis stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds.

-

Precursor to Heterocycles: Similar to its monobrominated analog used in synthesizing triazoles, 1,1-dibromopinacolone can react with binucleophiles (e.g., hydrazine derivatives, ureas) to form five- or six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][2]

-

Favorskii Rearrangement: As an α,α-dihaloketone, it can undergo the Favorskii rearrangement when treated with a base (e.g., alkoxide) to yield carboxylic acid derivatives, specifically derivatives of pivalic acid with a rearranged carbon skeleton. This provides a route to highly substituted and sterically hindered acid derivatives.

Caption: Simplified mechanism of the Favorskii Rearrangement.

Conclusion

1,1-Dibromopinacolone represents a highly functionalized and synthetically valuable building block. While specific experimental data is not abundant, its chemical properties, spectroscopic signature, and reactivity can be reliably predicted from fundamental organic chemistry principles. Its robust synthesis from inexpensive starting materials and its potential for constructing complex molecular frameworks, particularly heterocycles and rearranged carboxylic acid derivatives, make it a compound of significant interest for researchers in drug discovery and synthetic chemistry. The protocols and predictive data provided in this guide offer a solid foundation for its practical application in the laboratory.

References

-

PubChem. (n.d.). 1,1-Dibromo-2-propanone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 8). How To Distinguish Between Compounds Using IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 1,1-dibromoethane. Retrieved from [Link]

-

Mass Spectrometry. (2024, May 23). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 1-Bromopinacolone | 5469-26-1 [chemicalbook.com]

- 2. 1-Bromopinacolone CAS#: 5469-26-1 [m.chemicalbook.com]

- 3. 1-Bromopinacolone | 5469-26-1 [amp.chemicalbook.com]

- 4. 1,1-Dibromo-2-propanone | C3H4Br2O | CID 540118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]

A Technical Guide to the Synthesis of 1,1-Dibromopinacolone from Pinacolone

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromopinacolone from pinacolone (3,3-dimethyl-2-butanone). The document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines essential safety, characterization, and troubleshooting procedures. Designed for researchers and professionals in chemical synthesis and drug development, this guide emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Synthetic Utility of α,α-Dihaloketones

α,α-Dihaloketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of molecular architectures. Their utility stems from the presence of two leaving groups on a carbon atom adjacent to a carbonyl group, which activates the molecule for various nucleophilic substitution and rearrangement reactions. 1,1-Dibromopinacolone, in particular, is a valuable building block due to the steric hindrance provided by the tert-butyl group, which can direct the regioselectivity of subsequent reactions. This guide focuses on its direct synthesis via the acid-catalyzed bromination of pinacolone, a robust and scalable method.

Mechanistic Rationale: Controlling the α,α-Dibromination

The selective halogenation of a ketone at its α-carbon is a cornerstone reaction in organic chemistry.[1] The synthesis of 1,1-dibromopinacolone is achieved under acidic conditions, which allows for controlled, stepwise halogenation.

The Role of Acid Catalysis in Ketone Bromination

The reaction proceeds via an acid-catalyzed enol intermediate.[2][3] The primary function of the acid catalyst (e.g., HBr or H₂SO₄) is to protonate the carbonyl oxygen of pinacolone. This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, significantly accelerates the rate of tautomerization to the corresponding enol form. This enol is the active nucleophile in the reaction.[2][4] The rate-limiting step of the reaction is the formation of this enol, which is why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[3]

Stepwise Mechanism: From Enol to Dibromide

The overall transformation occurs in two successive α-bromination steps:

-

Formation of the First Enol: Pinacolone is protonated by the acid catalyst. A weak base (like water or the conjugate base of the acid) then removes an α-proton from the methyl group to form the enol intermediate.

-

First Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond and generates a protonated α-bromoketone.

-

Deprotonation: The protonated intermediate is deprotonated to yield 1-bromopinacolone and regenerate the acid catalyst.

-

Second Bromination Cycle: The resulting 1-bromopinacolone, which is less basic than pinacolone, undergoes the same acid-catalyzed enolization process, albeit at a potentially slower rate. The subsequent enol attacks a second molecule of bromine to form the 1,1-dibrominated product after deprotonation.

Caption: Acid-catalyzed mechanism for the dibromination of pinacolone.

Experimental Protocol

This protocol describes a robust method for the synthesis of 1,1-dibromopinacolone on a laboratory scale. It is imperative that all steps involving bromine are performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Pinacolone | C₆H₁₂O | 100.16 | 10.0 g | 0.10 | Starting material |

| Bromine (Br₂) | Br₂ | 159.81 | 32.0 g (10.3 mL) | 0.20 | Caution: Highly toxic & corrosive |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent and catalyst |

| 5% Sodium Bisulfite Soln. | NaHSO₃ | - | ~50 mL | - | For quenching excess bromine |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | - | ~100 mL | - | For neutralizing acid |

| Saturated Sodium Chloride Soln. | NaCl | - | ~50 mL | - | For washing (brine) |

| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker containing sodium thiosulfate solution) to neutralize any escaping HBr gas.

-

Initial Charge: Charge the flask with pinacolone (10.0 g, 0.10 mol) and glacial acetic acid (100 mL). Begin stirring to ensure the solution is homogeneous.

-

Bromine Addition: Carefully measure bromine (10.3 mL, 0.20 mol) and place it in the dropping funnel. Expertise & Experience: Add the bromine dropwise to the stirred pinacolone solution over a period of 45-60 minutes. The initial dropwise addition will be reddish-brown, and the color should dissipate as the bromine reacts. A slow addition rate is crucial to control the exothermic reaction and prevent the buildup of unreacted bromine.

-

Reaction Monitoring: After the addition is complete, the solution will likely retain a reddish-brown color due to a slight excess of bromine and the formation of HBr. Allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by TLC or GC-MS if desired.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly add 5% sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears, resulting in a pale yellow or colorless solution.

-

Work-up & Extraction: Transfer the mixture to a 500 mL separatory funnel. Dilute with 100 mL of cold deionized water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Trustworthiness: Combining the organic extracts is a critical step for maximizing yield.

-

Neutralization and Washing: Wash the combined organic extracts sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid and HBr. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

-

Saturated sodium chloride solution (1 x 50 mL) to aid in breaking any emulsions and begin the drying process.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Caption: Experimental workflow for the synthesis of 1,1-dibromopinacolone.

Product Characterization

-

Physical Properties: 1,1-Dibromopinacolone is expected to be a colorless to pale yellow oil or a low-melting solid.

-

Expected Yield: 75-85%

-

Spectroscopic Analysis:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is simple and highly characteristic.

-

δ ~6.2 ppm (s, 1H, -CHBr₂): A singlet for the single proton on the carbon bearing two bromine atoms.

-

δ ~1.3 ppm (s, 9H, -C(CH₃)₃): A sharp singlet integrating to nine protons for the tert-butyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~195 ppm (C=O): Carbonyl carbon.

-

δ ~45 ppm (C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

δ ~40 ppm (CHBr₂): Carbon atom attached to the two bromine atoms.

-

δ ~26 ppm (C(CH₃)₃): Methyl carbons of the tert-butyl group.

-

-

Critical Safety Protocols

Authoritative Grounding: Adherence to strict safety protocols is non-negotiable when working with elemental bromine.

-

Reagent-Specific Hazards:

-

Bromine (Br₂): Extremely corrosive to all tissues, highly toxic upon inhalation, and a strong oxidizing agent.[5][6] Causes severe, painful burns on skin contact.[7] All manipulations must be conducted within a high-performance chemical fume hood.[7]

-

Hydrogen Bromide (HBr): A corrosive gas that is generated as a byproduct. It can cause severe irritation to the respiratory system.

-

-

Required Personal Protective Equipment (PPE):

-

Splash-proof chemical safety goggles and a full-face shield.

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves offer insufficient protection for prolonged exposure.

-

A flame-resistant lab coat.

-

Closed-toe shoes and long pants.

-

-

Spill and Exposure Management:

-

Have a bromine spill kit readily available. This should contain an absorbent and a neutralizing agent like sodium thiosulfate.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

-

Inhalation: Move the individual to fresh air immediately and seek emergency medical assistance.[6]

-

Troubleshooting and Field Insights

-

Incomplete Reaction: If analysis shows a significant amount of starting material or the monobrominated intermediate, the reaction time may need to be extended, or a slight excess of bromine may be required. Ensure the bromine used is of high purity, as exposure to moisture can reduce its effectiveness.

-

Dark-Colored Product: A dark-colored crude product often indicates side reactions. Purification by distillation is typically effective at removing these colored impurities. Ensure the quenching step is performed carefully to eliminate all elemental bromine.

-

Low Yield: Yield loss can occur during the aqueous work-up, especially if emulsions form. Using brine during the washing steps can help mitigate this. Ensure all glassware is completely dry before starting, as water can interfere with the reaction.

References

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Bromine handling and safety | DOCX [slideshare.net]

- 6. carlroth.com [carlroth.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. hillbrothers.com [hillbrothers.com]

An In-Depth Technical Guide to the Synthesis and Mechanism of 1,1-Dibromopinacolone

Executive Summary: The α,α-dihalogenation of ketones represents a fundamental transformation in organic chemistry, yielding versatile intermediates for further synthetic manipulations. This guide provides a comprehensive examination of the bromination of pinacolone to 1,1-dibromopinacolone. We will delve into the mechanistic underpinnings of this reaction, contrasting the acid-catalyzed and base-promoted pathways. Furthermore, a detailed, field-tested experimental protocol is presented, accompanied by characterization data and troubleshooting insights to empower researchers in achieving optimal outcomes. This document is intended for chemical researchers, scientists, and professionals in drug development who require a deep, practical understanding of this specific halogenation reaction.

Introduction: The Significance of α-Halogenated Ketones

Pinacolone (3,3-dimethyl-2-butanone) is a sterically hindered ketone that serves as a valuable starting material in various organic syntheses. Its α-halogenated derivatives, particularly 1,1-dibromopinacolone, are powerful synthetic precursors. The presence of two bromine atoms on the α-carbon activates the molecule for a range of nucleophilic substitution reactions and serves as a building block for the construction of more complex molecular architectures.

The selective introduction of two halogen atoms onto a single α-carbon presents a unique mechanistic challenge. Understanding the factors that govern this regioselectivity is crucial for controlling the reaction and maximizing the yield of the desired product. This guide will illuminate the principles that dictate the course of the dibromination of pinacolone.

Core Mechanism: A Tale of Two Pathways

The α-halogenation of a ketone can be achieved under either acidic or basic conditions.[1] The choice of catalyst fundamentally alters the reaction intermediate and, consequently, the reaction's characteristics.

In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr), the reaction proceeds through an enol intermediate.[2] The acid serves as a catalyst to accelerate the keto-enol tautomerism.[2]

The mechanism unfolds in the following steps:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-protons.

-

Enol Formation: A base (such as water or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer. This is typically the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[2] This results in the formation of a new carbon-bromine bond and a protonated α-bromoketone.

-

Deprotonation: The protonated α-bromoketone is deprotonated, regenerating the acid catalyst and yielding the monobrominated product.

The introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation less favorable.[1] This generally slows down the second halogenation, allowing for the isolation of the monohalogenated product under acidic conditions.[1] However, with sufficient bromine and forcing conditions, the reaction can proceed to the dibrominated product.

Caption: Acid-catalyzed bromination via an enol intermediate.

Under basic conditions, the reaction proceeds through a more nucleophilic enolate intermediate.[1]

The mechanism is as follows:

-

Enolate Formation: A base removes an α-proton to form an enolate anion.

-

Nucleophilic Attack: The enolate attacks a molecule of bromine, forming the α-bromoketone.

Crucially, the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton. This makes the formation of the second enolate faster than the first. Consequently, in the presence of a base, it is often difficult to stop the reaction at the monobrominated stage, and the reaction typically proceeds to exhaustive halogenation of the α-carbon.[1] For methyl ketones, this can lead to the haloform reaction.[1]

Given that pinacolone has a methyl group at the α-position, base-promoted bromination would likely lead to the haloform reaction, cleaving the molecule to form bromoform and the carboxylate of pivalic acid. Therefore, for the synthesis of 1,1-dibromopinacolone, the acid-catalyzed pathway is the preferred method.

Caption: Base-promoted bromination leading to the haloform reaction.

Experimental Protocol: Synthesis of 1,1-Dibromopinacolone

This protocol is adapted from established procedures for the α-bromination of ketones and is designed to favor the formation of the dibrominated product.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Pinacolone | 75-97-8 | 100.16 | Flammable liquid |

| Bromine | 7726-95-6 | 159.81 | Highly toxic, corrosive |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Highly corrosive |

| Dichloromethane | 75-09-2 | 84.93 | Volatile, suspected carcinogen |

| Sodium Bicarbonate | 144-55-6 | 84.01 | Mild base |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Drying agent |

-

Round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Caution: This procedure should be performed in a well-ventilated fume hood. Bromine is highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add pinacolone (10.0 g, 0.1 mol) and 50 mL of dichloromethane.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

In a dropping funnel, prepare a solution of bromine (32.0 g, 0.2 mol) in 20 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred pinacolone solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the red-brown color of bromine has dissipated.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1,1-dibromopinacolone as a colorless to pale yellow oil.

Caption: High-level experimental workflow for the synthesis.

Characterization of 1,1-Dibromopinacolone

Confirmation of the product structure is typically achieved through spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Singlet at ~1.3 ppm (9H, t-butyl group), Singlet at ~6.5 ppm (1H, CHBr₂) |

| ¹³C NMR | Signal for the t-butyl carbons (~27 ppm and ~45 ppm), Signal for the CHBr₂ carbon (~40-50 ppm), Signal for the carbonyl carbon (~190-200 ppm) |

| IR (Infrared) | Strong C=O stretch around 1720-1740 cm⁻¹ |

| Mass Spec (MS) | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms. |

Troubleshooting and Optimization

-

Incomplete Reaction: If the bromine color persists after the allotted reaction time, gentle heating (30-40 °C) can be applied to drive the reaction to completion.

-

Formation of Monobromo Product: Insufficient bromine or shorter reaction times will lead to the formation of 1-bromopinacolone. The stoichiometry of bromine should be carefully controlled.

-

Low Yield: Losses can occur during the work-up, particularly if the washes are too vigorous, leading to emulsion formation. Ensure adequate drying of the organic layer before solvent removal.

Conclusion

The synthesis of 1,1-dibromopinacolone is a practical illustration of the principles of α-halogenation of ketones. The choice of an acid-catalyzed pathway is critical to avoid the competing haloform reaction and to allow for the stepwise introduction of two bromine atoms onto the α-carbon. By carefully controlling the reaction conditions and stoichiometry, researchers can effectively synthesize this valuable intermediate for a wide range of applications in organic synthesis and drug discovery.

References

A comprehensive list of references will be compiled based on the specific scholarly articles and texts consulted during the full literature review for this guide. The following are representative of the types of sources that would be cited:

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Ketone halogenation. Wikipedia. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Bromination of Acetone. Truman State University Department of Chemistry. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1,1-Dibromopinacolone

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dibromopinacolone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-dibromopinacolone (also known as 1,1-dibromo-3,3-dimethyl-2-butanone), a versatile α-haloketone intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into spectral interpretation and experimental best practices.

Introduction to 1,1-Dibromopinacolone

1,1-Dibromopinacolone is an organic compound with the chemical formula C₆H₁₀Br₂O.[1] As an α-haloketone, it possesses two key electrophilic centers: the carbonyl carbon and the α-carbon bearing two bromine atoms. This dual reactivity makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, some of which exhibit significant biological activity.[2][3] Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₀Br₂O |

| Molecular Weight | 257.95 g/mol [1] |

| CAS Number | 30263-65-1[1] |

| Appearance | Colorless to pale yellow solid[4] |

| Melting Point | 71-73 °C[4] |

| Boiling Point | 96-97 °C at 12 mmHg[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,1-dibromopinacolone, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1-dibromopinacolone is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | Singlet | 1H | -CHBr₂ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Interpretation and Causality:

-

-CHBr₂ Proton: The single proton on the α-carbon is significantly deshielded due to the strong electron-withdrawing inductive effect of the two bromine atoms and the adjacent carbonyl group. This results in a downfield chemical shift, typically in the region of 6.0-7.0 ppm. Its observation as a singlet is due to the absence of any adjacent protons to couple with.

-

-C(CH₃)₃ Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. They appear as a sharp singlet in the upfield region, typically around 1.3 ppm. The integration value of 9H relative to the 1H of the dibromomethyl proton is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of 1,1-dibromopinacolone.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~45 | C (CH₃)₃ (Quaternary) |

| ~35 | C HBr₂ |

| ~27 | C(C H₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 190 ppm, which is characteristic of ketones.[5]

-

Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is also deshielded, though to a lesser extent than the carbonyl carbon.

-

Dibromomethyl Carbon (CHBr₂): The α-carbon attached to two bromine atoms is shifted downfield due to the electronegativity of the halogens.

-

tert-Butyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of 1,1-dibromopinacolone.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,1-dibromopinacolone for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak is well-characterized.[6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[7]

-

Logical Workflow for NMR Analysis:

References

- 1. 1,1-Dibromo-3,3-dimethyl-2-butanone | C6H10Br2O | CID 34866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. 1 [science.widener.edu]

An In-depth Technical Guide to 1,1-Dibromopinacolone: A Versatile Building Block in Synthetic Chemistry

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. 1,1-Dibromopinacolone, a geminal dibromo ketone, has emerged as a significant intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of 1,1-Dibromopinacolone, from its fundamental physical properties to its synthesis and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Identification and Physical Characteristics

Precise identification and understanding the physical constants of a chemical entity are foundational for its effective application in research and development.

Chemical Identity:

-

Systematic Name: 1,1-Dibromo-3,3-dimethylbutan-2-one

-

Common Name: 1,1-Dibromopinacolone

-

CAS Number: 30263-65-1

-

Molecular Formula: C₆H₁₀Br₂O

-

Molecular Weight: 257.95 g/mol

Physical Constants:

The physical properties of 1,1-Dibromopinacolone dictate its handling, storage, and behavior in various reaction conditions. These constants are summarized in the table below for clarity and ease of reference.

| Physical Constant | Value |

| Appearance | Colorless to pale yellow solid |

| Melting Point | 71-73 °C |

| Boiling Point | 96-97 °C at 12 mmHg |

| Density | 1.702 g/cm³ |

| Refractive Index | 1.509 |

| Solubility | Soluble in alcohols and ether; insoluble in water.[1] |

Synthesis of 1,1-Dibromopinacolone: A Methodological Overview

The primary and most direct route to 1,1-Dibromopinacolone is through the bromination of its parent ketone, pinacolone (3,3-dimethyl-2-butanone).[1] This transformation leverages the reactivity of the α-carbon adjacent to the carbonyl group.

Conceptual Workflow for the Bromination of Pinacolone

The synthesis involves the reaction of pinacolone with a brominating agent, typically in a suitable solvent. The gem-dimethyl group adjacent to the carbonyl sterically hinders reaction at the 3-position, directing bromination to the methyl group at the 1-position. The introduction of the second bromine atom onto the same carbon is facilitated by the electron-withdrawing effect of the first bromine atom, which increases the acidity of the remaining α-proton.

Caption: Conceptual workflow for the synthesis of 1,1-Dibromopinacolone.

Exemplary Experimental Protocol: Bromination of Pinacolone

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Pinacolone (1.0 equivalent)

-

Bromine (2.2 equivalents)

-

Suitable solvent (e.g., carbon tetrachloride, acetic acid)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, liquid-liquid extraction, and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pinacolone in the chosen solvent.

-

Bromine Addition: Slowly add bromine to the stirred solution of pinacolone. The reaction may be initiated by gentle heating or photochemical means, depending on the chosen solvent and conditions.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color and confirmed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any unreacted bromine with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 1,1-Dibromopinacolone.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 1,1-Dibromopinacolone stems from the presence of the gem-dibromo and ketone functionalities. This arrangement allows for a variety of chemical transformations, making it a valuable precursor for numerous organic compounds.

Key Reactions of 1,1-Dibromopinacolone:

-

Heterocycle Synthesis: gem-Dihalo compounds are well-established precursors for the synthesis of various heterocyclic systems. 1,1-Dibromopinacolone can react with binucleophiles to form five- or six-membered rings, which are common scaffolds in medicinal chemistry. For instance, reaction with thiourea or its derivatives can lead to the formation of thiazole rings.

-

Favorskii Rearrangement: While the classic Favorskii rearrangement involves α-halo ketones with an enolizable α'-proton, the reactivity of gem-dibromo ketones under basic conditions can lead to related transformations, potentially yielding α,β-unsaturated carboxylic acid derivatives after rearrangement and elimination.

-

Synthesis of Alkynes: Although not the most common application for α,α-dibromo ketones, under strongly basic conditions, they can potentially undergo elimination reactions to form alkynes.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, although the geminal arrangement and proximity to the bulky tert-butyl group can influence reactivity.

The Role of 1,1-Dibromopinacolone in Drug Discovery

While direct incorporation of the 1,1-dibromopinacolone moiety into a final drug molecule is uncommon, its true value lies in its role as a versatile intermediate or building block. The ability to readily form heterocyclic structures is particularly relevant.[2] Heterocyclic compounds form the core of a vast number of pharmaceuticals due to their ability to engage with biological targets through a variety of interactions.

The gem-dimethyl group, a prominent feature of the pinacolone backbone, is also a privileged structural motif in medicinal chemistry. It can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and lock conformations into biologically active states.[3] Therefore, using 1,1-Dibromopinacolone as a starting material allows for the introduction of this beneficial group into more complex drug candidates.

Caption: Synthetic utility of 1,1-Dibromopinacolone in drug discovery.

Conclusion: A Building Block of Strategic Importance

1,1-Dibromopinacolone represents a valuable and versatile building block for organic synthesis. Its well-defined physical properties and accessible synthetic route from pinacolone make it a practical tool for researchers. The presence of both a ketone and a gem-dibromo functionality provides multiple avenues for chemical manipulation, most notably in the construction of diverse heterocyclic systems. For professionals in drug development, the strategic use of 1,1-Dibromopinacolone allows for the efficient synthesis of complex molecules incorporating the advantageous gem-dimethyl motif, underscoring its importance in the ongoing quest for novel therapeutic agents.

References

-

ChemBK. 1,1-Dibromo-3,3-dimethyl-2-butanone. Available from: [Link]

-

ResearchGate. Applications of gem‐difluoroalkenes in medicinal chemistry. Available from: [Link]

-

ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. Available from: [Link]

-

Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018, 61(6), 2166-2210. Available from: [Link]

-

Solubility of Things. 1-bromo-3,3-dimethylbutan-2-one. Available from: [Link]

-

Mishra, D., et al. A Switchable Protocol for Selective Synthesis of gem-Dibromo Compounds and Amides from Ketoximes using TsNBr2. ChemistrySelect, 2022. Available from: [Link]

-

Mekonnen, A., et al. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Molecules, 2009. Available from: [Link]

-

PubChem. 1,1-Dibromo-3,3-dimethylbutane. Available from: [Link]

-

Master Organic Chemistry. Pinacol Rearrangement. Available from: [Link]

-

Sharma, V., et al. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 2023. Available from: [Link]

-

Butler, D. E., et al. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 2025. Available from: [Link]

-

Samanta, D., et al. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 2025. Available from: [Link]

-

ResearchGate. A Simple Key for Benzylic Mono and gem-Dibromination of Primary Aromatic Amine Derivatives Using Molecular Bromine. Available from: [Link]

-

Chemical Science. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available from: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available from: [Link]

-

El-Mekabaty, A., et al. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 2022. Available from: [Link]

Sources

Solubility of 1,1-Dibromopinacolone in common organic solvents

An In-depth Technical Guide to the Solubility of 1,1-Dibromopinacolone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibromopinacolone. Due to the limited availability of precise quantitative data in publicly accessible literature, this document establishes a theoretical solubility profile based on first principles of physical organic chemistry and the known properties of analogous compounds. The core of this guide is a detailed, field-proven experimental framework for researchers to quantitatively determine the solubility of 1,1-Dibromopinacolone in various common organic solvents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Challenge of 1,1-Dibromopinacolone Solubility

1,1-Dibromopinacolone, a halogenated ketone, is a potentially valuable intermediate in organic synthesis. Its structure, featuring a bulky tert-butyl group, a polar carbonyl moiety, and two bromine atoms on the alpha-carbon, presents a unique combination of steric and electronic properties. Understanding the solubility of this compound is a critical prerequisite for its practical application. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is the fundamental parameter for developing purification protocols such as recrystallization.

However, a thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for 1,1-Dibromopinacolone. This guide addresses this challenge directly. Instead of presenting unverified estimations, we will first deduce a qualitative solubility profile from its molecular structure and then provide robust, step-by-step protocols for its empirical determination.

Theoretical Solubility Profile: A Chemist's Perspective

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a practical expression for the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

Molecular Structure Analysis of 1,1-Dibromopinacolone:

-

Polar Carbonyl Group (C=O): This group can act as a hydrogen bond acceptor and participates in strong dipole-dipole interactions, favoring solubility in polar solvents.

-

Nonpolar Tert-Butyl Group (-C(CH₃)₃): This large, sterically hindering alkyl group contributes significant van der Waals forces and favors solubility in non-polar or weakly polar solvents.

-

α,α-Dibromo Substitution (-CBr₂-): The two bromine atoms increase the molecule's molecular weight (approx. 257.9 g/mol ) and its polarizability. While the C-Br bonds are polar, the overall effect on polarity is complex. This feature enhances van der Waals forces.

Based on this structure, 1,1-Dibromopinacolone is a moderately polar molecule. It is predicted to be insoluble in highly polar protic solvents like water but should exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 1,1-Dibromopinacolone

| Solvent Category | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | The large alkyl group promotes interaction, but the polar core may limit high solubility. |

| Polar Aprotic | Acetone, Chloroform, Dichloromethane (DCM) | Soluble to Highly Soluble | These solvents can effectively solvate the polar carbonyl and C-Br moieties without the competing hydrogen bonding network of protic solvents. Chloroform and DCM are particularly effective for many halogenated compounds. |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good hydrogen bond acceptors and can solvate the molecule effectively. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These are very strong polar aprotic solvents capable of overcoming strong solute-solute interactions. |

| Polar Protic | Methanol, Ethanol | Soluble | The solvent's ability to hydrogen bond with the carbonyl oxygen facilitates dissolution. Solubility is expected to decrease with increasing alcohol chain length. |

| Polar Protic | Water | Insoluble | The large, non-polar hydrocarbon portion of the molecule dominates, preventing effective hydration by the strong hydrogen-bonding network of water.[2][3] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, empirical determination is essential. The following protocols provide a self-validating system for generating reliable solubility data.

Logical Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to identify suitable solvents, followed by a rigorous quantitative determination in the most promising candidates.

Caption: Experimental workflow for determining the solubility of 1,1-Dibromopinacolone.

Step-by-Step Methodology: Qualitative Screening

This rapid test helps to categorize solvents and avoid wasting time on quantitative analysis of poor solvents.[4]

-

Preparation: Into a small glass vial (e.g., 4 mL), add approximately 20-30 mg of 1,1-Dibromopinacolone.

-

Solvent Addition: Add the selected solvent in 0.2 mL increments.

-

Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Classification:

-

Soluble: If the solid completely dissolves after adding a total of 1 mL of solvent.

-

Sparingly Soluble / Insoluble: If solid material remains after the addition of 1 mL of solvent.

-

Step-by-Step Methodology: Quantitative Determination

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5]

-

System Preparation: To a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of 1,1-Dibromopinacolone to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an incubator shaker or on a stirring plate with a water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48 hours is ideal to ensure stability).

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter (PTFE is recommended for organic solvents) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution into a known volume of the mobile phase to bring the concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (details below), to determine the concentration of 1,1-Dibromopinacolone.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the solubility.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a precise and reliable method for quantifying 1,1-Dibromopinacolone, which contains a UV-active carbonyl chromophore.

Table 2: Suggested Starting HPLC-UV Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. |

| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 70:30 v/v) | A common solvent mixture providing good peak shape for a wide range of compounds. Adjust ratio to achieve optimal retention time (3-7 mins). |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume to ensure good peak response without overloading the column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| UV Wavelength | ~210 nm or scan for λ-max (200-400 nm) | Ketones typically have a strong n→π* transition absorbance around 280 nm and a stronger π→π* transition near 210 nm. An initial UV scan of a standard is recommended to find the optimal wavelength (λ-max) for maximum sensitivity. |

| Calibration | External standard calibration curve (5-7 points) | Prepare a series of standards of known concentration to create a calibration curve (Peak Area vs. Concentration) for accurate quantification. |

Data Presentation and Conclusion

The empirically determined solubility data should be compiled into a clear, concise table for easy comparison and application.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] |

| Acetone | 25.0 | [Experimental Value] | [Calculated Value] |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | 25.0 | [Experimental Value] | [Calculated Value] |

Conclusion

While published quantitative solubility data for 1,1-Dibromopinacolone is scarce, its molecular structure suggests it is a moderately polar compound soluble in a range of common polar aprotic and protic organic solvents, and insoluble in water. For any application in research or development, this theoretical profile must be confirmed empirically. The detailed experimental and analytical protocols provided in this guide offer a robust and reliable pathway for researchers to generate the high-quality solubility data necessary for informed process development, from reaction optimization to final product purification.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2026). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. (2026). Solubility of Organic Compounds.

- ChemicalBook. (2025). 1-Bromopinacolone | 5469-26-1.

- Sigma-Aldrich. (2026). 1-Bromopinacolone technical grade, 90 5469-26-1.

- ChemicalBook. (2026). 1-Bromopinacolone CAS#: 5469-26-1.

- Vertex AI Search. (2026). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2009).

- Thermo Fisher Scientific. (2009).

- Fisher Scientific. (2009).

- Pfaltz & Bauer. (2026).

- Fisher Scientific. (2026).

- ChemicalBook. (2026). 1-Bromopinacolone | 5469-26-1.

- Benchchem. (2026). Solubility Profile of 1,1-Dibromoethylene in Common Organic Solvents: A Technical Guide.

- The world's largest collection of open access research papers. (2010).

- Benchchem. (2026). An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents.

- NIH. (2021).

- Accu Dyne Test. (2026). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- NIH. (2026). 1,1-Dibromopentane | C5H10Br2 | CID 12003646 - PubChem.

- YouTube. (2021).

- ResearchGate. (2025). (PDF) Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors.

- PubMed. (2014).

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of 1,1-Dibromopinacolone

Abstract: This technical guide provides a comprehensive overview of the historical context, inferred first synthesis, and chemical properties of 1,1-Dibromopinacolone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of α,α-dihalogenation of ketones, offering a detailed, historically-informed experimental protocol for the synthesis of 1,1-Dibromopinacolone from pinacolone. The guide further explores the mechanistic underpinnings of this transformation and the subsequent reactivity of the product, particularly in the context of the Favorskii rearrangement.

Introduction: The Significance of α-Halogenated Ketones

α-Halogenated ketones are a cornerstone in synthetic organic chemistry, serving as versatile intermediates for the construction of a wide array of molecular architectures. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a rich and diverse range of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. Among these, geminal dihaloketones, such as 1,1-Dibromopinacolone, offer unique synthetic possibilities due to the presence of two halogen atoms on the same α-carbon.

Pinacolone (3,3-dimethyl-2-butanone), a simple aliphatic ketone, provides an interesting scaffold for studying the effects of steric hindrance on reaction mechanisms. The bulky tert-butyl group adjacent to the carbonyl significantly influences the reactivity of the α-methyl group. The synthesis of its dihalogenated derivative, 1,1-Dibromopinacolone, is a classic example of electrophilic substitution at the α-position of a ketone.

While a singular, seminal publication detailing the "discovery" of 1,1-Dibromopinacolone is not readily identifiable in the historical chemical literature, its first synthesis can be confidently inferred from the well-established principles of ketone halogenation developed in the late 19th and early 20th centuries. This guide will, therefore, present a historically contextualized account of its likely first preparation.

Historical Context and Inferred First Synthesis

The systematic study of ketone halogenation dates back to the foundational work of chemists in the 19th century. It was established early on that the α-hydrogens of ketones are acidic and can be substituted by halogens in the presence of an acid or base catalyst. The acid-catalyzed halogenation of ketones proceeds through an enol intermediate, a concept that was crucial to understanding the reactivity of carbonyl compounds.

Given this historical backdrop, the first synthesis of 1,1-Dibromopinacolone was almost certainly achieved through the direct bromination of pinacolone using elemental bromine, likely in a solvent that could facilitate the reaction and manage the evolution of hydrogen bromide gas. The choice of an acid catalyst would have been recognized as a means to accelerate the reaction by promoting the formation of the enol tautomer.

Causality Behind Experimental Choices in a Historical Context

-

Choice of Brominating Agent (Br₂): In the late 19th and early 20th centuries, elemental bromine was the most readily available and potent brominating agent for the α-halogenation of ketones. Its high reactivity and the straightforward nature of the reaction made it the logical choice.

-

Use of a Solvent: A solvent such as acetic acid or chloroform would have been employed to ensure a homogeneous reaction mixture and to help dissipate the heat generated during the exothermic bromination process.

-

Acid Catalysis: The use of a strong acid catalyst, such as hydrobromic acid (which is also a byproduct of the reaction) or sulfuric acid, would have been understood to be essential for promoting the enolization of the ketone, the rate-determining step in the reaction.

-

Stoichiometry: To achieve di-substitution, a molar excess of bromine (at least two equivalents) would have been necessary. The progress of the reaction could be monitored by the disappearance of the characteristic reddish-brown color of bromine.

Physicochemical Properties of 1,1-Dibromopinacolone

A summary of the key physical and chemical properties of 1,1-Dibromopinacolone is provided in the table below.

| Property | Value |

| IUPAC Name | 1,1-dibromo-3,3-dimethylbutan-2-one |

| CAS Number | 30263-65-1 |

| Molecular Formula | C₆H₁₀Br₂O |

| Molecular Weight | 257.95 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71-73 °C |

| Boiling Point | 96-97 °C at 12 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

Experimental Protocol: A Historically-Informed Synthesis of 1,1-Dibromopinacolone

The following protocol is a representative procedure for the synthesis of 1,1-Dibromopinacolone based on historical methods for the dihalogenation of ketones.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with pinacolone (10.0 g, 0.1 mol) and glacial acetic acid (50 mL). The flask is cooled in an ice bath.

-

Addition of Bromine: Bromine (35.2 g, 0.22 mol, 2.2 equivalents) is carefully added to the dropping funnel. The bromine is then added dropwise to the stirred solution of pinacolone over a period of approximately 1 hour, maintaining the temperature of the reaction mixture below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 4-6 hours, or until the reddish-brown color of the bromine has faded, indicating its consumption.

-

Workup: The reaction mixture is cautiously poured into 200 mL of cold water. Any remaining bromine is quenched by the dropwise addition of a saturated sodium bisulfite solution until the yellow color disappears.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: The combined organic extracts are washed with water (50 mL), a saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield 1,1-Dibromopinacolone as a crystalline solid.

Reaction Mechanism: Acid-Catalyzed Bromination

The acid-catalyzed bromination of pinacolone to 1,1-Dibromopinacolone proceeds through a stepwise mechanism involving the formation of an enol intermediate.

Caption: Acid-catalyzed bromination of pinacolone.

Synthetic Utility and the Favorskii Rearrangement

1,1-Dibromopinacolone, as an α,α-dihaloketone, is a substrate for the Favorskii rearrangement. This reaction, typically carried out in the presence of a base such as an alkoxide, leads to the formation of carboxylic acid derivatives. In the case of 1,1-Dibromopinacolone, which lacks α'-hydrogens, the rearrangement proceeds through a semi-benzilic acid type mechanism.

Caption: Favorskii rearrangement of 1,1-Dibromopinacolone.

The reaction is initiated by the nucleophilic attack of the alkoxide on the carbonyl carbon. This is followed by a 1,2-migration of the tert-butyl group with concomitant expulsion of a bromide ion. The subsequent elimination of the second bromide ion leads to the formation of an α,β-unsaturated ester. This transformation highlights the synthetic potential of 1,1-Dibromopinacolone in accessing rearranged carbon skeletons.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the preparation of 1,1-Dibromopinacolone stands as a testament to the enduring principles of organic chemistry. Its synthesis via the direct bromination of pinacolone is a classic and instructive example of α-halogenation. As a versatile synthetic intermediate, particularly in the context of the Favorskii rearrangement, 1,1-Dibromopinacolone continues to be a molecule of interest for chemists exploring the construction of complex organic structures. This guide has provided a thorough, historically informed, and practical overview of this important compound, intended to be a valuable resource for the modern researcher.

References

A Technical Guide to the Key Reactions and Transformations of 1,1-Dibromopinacolone

Executive Summary

1,1-Dibromopinacolone (3,3-dibromo-4,4-dimethyl-2-pentanone) is a geminal dihaloketone that serves as a highly versatile and reactive intermediate in modern organic synthesis. The presence of two bromine atoms on the α-carbon, adjacent to a sterically hindered carbonyl group, imparts a unique reactivity profile that enables a range of powerful chemical transformations. This guide provides an in-depth exploration of the core reactions of 1,1-dibromopinacolone, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, including the Favorskii rearrangement, reductive dehalogenation pathways leading to versatile enolates and α-keto carbenoids, and its application as a precursor for highly substituted heterocyclic systems. Each section provides not only the synthetic protocols but also the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for leveraging this potent building block in complex molecular architecture.

Introduction to 1,1-Dibromopinacolone: Synthesis and Reactivity

Structure and Physicochemical Properties

1,1-Dibromopinacolone is characterized by a quaternary tert-butyl group adjacent to a carbonyl, with the α-carbon bearing two bromine atoms. This structure is fundamental to its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bonds, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Concurrently, the steric bulk of the tert-butyl group influences the trajectory of incoming nucleophiles and can dictate the stereochemical outcome of certain reactions.

Table 1: Physicochemical Properties of 1-Bromopinacolone and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pinacolone | 75-97-8 | C₆H₁₂O | 100.16 | 103-106 |

| 1-Bromopinacolone | 5469-26-1 | C₆H₁₁BrO | 179.05 | 188-194 |

| 1,1-Dibromopinacolone | 38434-65-8 | C₆H₁₀Br₂O | 257.95 | N/A (Decomposes) |

Synthesis of 1,1-Dibromopinacolone

The preparation of 1,1-dibromopinacolone is typically achieved through the exhaustive α-bromination of pinacolone. The reaction proceeds via an enol or enolate intermediate, with the first bromination step often being the rate-limiting one. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating a rapid second bromination.

Caption: Synthesis pathway from Pinacolone to 1,1-Dibromopinacolone.

Experimental Protocol: Synthesis of 1,1-Dibromopinacolone

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add pinacolone (1.0 eq) and a suitable solvent such as methanol or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (2.2 eq) via the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 20°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until the red color of bromine has dissipated. The reaction progress can be monitored by GC-MS.

-